REACTION_CXSMILES
|
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[CH:14][CH:15]=2)[CH:7]=[CH:6][C:5]=1[Cl:17].Cl>[OH-].[K+]>[Cl:17][C:5]1[CH:6]=[CH:7][C:8]([C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[CH:14][CH:15]=2)=[CH:9][C:4]=1[C:3]([OH:18])=[O:2] |f:2.3|
|
Name
|
2-chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid methyl ester
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)C=1C=NC(=CC1)C)Cl)=O
|
Name
|
|
Quantity
|
2.24 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The residue was shaken thoroughly with methanol
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)C=1C=NC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: CALCULATEDPERCENTYIELD | 122.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |